molecular formula C10H9FO4 B13566968 3-Ethoxy-5-fluoro-4-formylbenzoic acid

3-Ethoxy-5-fluoro-4-formylbenzoic acid

Cat. No.: B13566968
M. Wt: 212.17 g/mol
InChI Key: WGQGWEDEJNRSRD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluoro-4-formylbenzoic acid is a multifunctional aromatic compound characterized by a benzoic acid backbone substituted with ethoxy (C₂H₅O–), fluoro (–F), and formyl (–CHO) groups at positions 3, 5, and 4, respectively. The carboxylic acid group (–COOH) at position 1 confers acidity, while the electron-withdrawing fluoro and formyl groups enhance electrophilic reactivity. The ethoxy group, an electron donor, may moderate the compound’s electronic profile. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its reactive functional groups, though specific applications require further study.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-ethoxy-5-fluoro-4-formylbenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-9-4-6(10(13)14)3-8(11)7(9)5-12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

WGQGWEDEJNRSRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the ethoxylation of 5-fluoro-4-formylbenzoic acid, followed by the introduction of the formyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluoro-4-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Ethoxy-5-fluoro-4-carboxybenzoic acid.

    Reduction: 3-Ethoxy-5-fluoro-4-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-5-fluoro-4-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • This compound :

    • The –COOH group’s acidity is influenced by adjacent electron-withdrawing substituents (–F at C5 and –CHO at C4), which lower pKa compared to unsubstituted benzoic acid. The ethoxy group at C3 (electron-donating) may slightly counteract this effect.
    • The formyl group enables nucleophilic additions (e.g., Schiff base formation), a feature absent in derivatives lacking aldehydes.
  • 2-Fluoro-5-methoxybenzoic Acid (Item 15) :

    • Methoxy (–OCH₃) at C5 is electron-withdrawing via resonance, increasing acidity compared to ethoxy. However, the absence of a formyl group limits its utility in condensation reactions.
    • Lower lipophilicity (logP) than the ethoxy analog due to the shorter methoxy chain.
  • 2-Fluoro-5-iodobenzoic Acid (Item 7) :

    • Iodo (–I) at C5 is sterically bulky and polarizable, enabling participation in Ullmann or Suzuki-Miyaura couplings. The –COOH group’s acidity is comparable to the target compound due to –I’s weak electron-withdrawing inductive effect.
    • Higher molecular weight and logP than the target compound, making it less water-soluble.

Functional Group Reactivity

  • Formyl vs. Nitrile Groups :

    • The formyl group in the target compound allows for nucleophilic attack (e.g., by amines to form imines), whereas nitrile-containing analogs (e.g., 2-Fluoro-5-methoxybenzonitrile, Item 16) are more suited for hydrolysis or reduction to amines.
  • Ethoxy vs. Hydroxy Groups :

    • Ethoxy provides better hydrolytic stability compared to hydroxy-substituted derivatives (e.g., 2-Fluoro-5-hydroxybenzoic acid, Item 1) , which may undergo esterification or oxidation.

Data Table: Qualitative Comparison of Key Properties

Compound Name Substituents (Positions) Key Reactivity Acidity (Relative) Lipophilicity (logP, Estimated)
This compound 3-OCH₂CH₃, 5-F, 4-CHO Schiff base formation, electrophilic substitution High ~1.5
2-Fluoro-5-methoxybenzoic acid (Item 15) 5-OCH₃, 2-F Esterification, decarboxylation Moderate-High ~0.8
2-Fluoro-5-iodobenzoic acid (Item 7) 5-I, 2-F Cross-coupling reactions Moderate ~2.3
2-Fluoro-5-hydroxybenzoic acid (Item 1) 5-OH, 2-F Oxidation, esterification High ~0.2

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